2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C18H16ClN3O2S. It is characterized by the presence of a thiazolidinone ring, a chlorophenyl group, and a methylphenyl group.
Preparation Methods
The synthesis of 2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 3-methylphenylacetyl chloride under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the imine group to an amine.
Scientific Research Applications
2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide include:
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.
N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide: This compound has an additional chlorophenyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3O2S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-11-3-2-4-14(9-11)20-16(23)10-15-17(24)22-18(25-15)21-13-7-5-12(19)6-8-13/h2-9,15H,10H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
GYZBBPFVEGIGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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